DPBQ

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le DPBQ est synthétisé par la réaction d'un groupe carbonyle avec un groupe vinylène. Le processus implique l'utilisation de réactifs et de conditions spécifiques pour garantir la stabilité et la pureté du composé. La voie de synthèse comprend généralement les étapes suivantes :

Formation de l'intermédiaire : La première étape implique la réaction d'un composé carbonylé avec un groupe vinylène pour former un intermédiaire.

Cyclisation : L'intermédiaire subit une cyclisation pour former la structure cyclique de la quinoxaline.

Oxydation : La dernière étape implique l'oxydation du cycle quinoxaline pour former la structure dione du this compound.

Méthodes de production industrielle

La production industrielle du this compound implique la mise à l'échelle de la voie de synthèse pour produire le composé en plus grandes quantités. Ce processus nécessite un contrôle minutieux des conditions de réaction, notamment la température, la pression et l'utilisation de catalyseurs pour garantir un rendement et une pureté élevés. Les méthodes de production industrielle sont conçues pour être rentables et respectueuses de l'environnement .

Analyse Des Réactions Chimiques

Types de réactions

Le DPBQ subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former différents produits d'oxydation.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire des formes réduites.

Substitution : Le this compound peut subir des réactions de substitution où un ou plusieurs de ses atomes sont remplacés par d'autres atomes ou groupes.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés par ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de dérivés de la quinoxaline, tandis que la réduction peut produire des produits hydroquinoxaline .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Recherche sur le cancer : Le this compound est connu pour sa capacité à activer la protéine p53 et à induire l'apoptose dans les cellules polyploïdes, ce qui en fait un candidat potentiel pour la thérapie anticancéreuse.

Recherche sur les antioxydants : Il a été démontré que le this compound inhibait l'oxydation du cholestérol des lipoprotéines de basse densité (LDL), ce qui peut entraîner l'athérosclérose.

Études biologiques : Le composé est utilisé dans diverses études biologiques pour comprendre ses effets sur les processus et les voies cellulaires.

Mécanisme d'action

Le this compound exerce ses effets en activant la protéine p53, un régulateur essentiel du cycle cellulaire et de l'apoptose. L'activation de p53 conduit à l'induction de l'apoptose dans les cellules polyploïdes. Le this compound n'inhibe pas la topoisomérase ni ne se lie à l'ADN, mais il provoque une signature de gène d'hypoxie et renforce le stress oxydatif, contribuant ainsi à ses effets spécifiques aux polyploïdes .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

DPBQ is characterized by its ability to scavenge free radicals, thereby inhibiting the oxidation process in materials. Its structure allows it to donate hydrogen atoms to free radicals, stabilizing them and preventing further reactions that could lead to material degradation. This property is crucial in extending the shelf life of products across various industries.

Plastics and Polymers

This compound is extensively used as an antioxidant in the plastics industry. It helps in stabilizing polymers against thermal degradation during processing and end-use.

| Application | Material | Effectiveness |

|---|---|---|

| Polypropylene | High-density polyethylene | Prevents color change and loss of mechanical properties |

| Polyvinyl chloride (PVC) | Rigid and flexible PVC | Enhances thermal stability and prolongs lifespan |

Case Study: In a study conducted on polypropylene films, the incorporation of this compound resulted in a significant reduction in yellowing and mechanical property loss after prolonged exposure to heat .

Food Industry

In food packaging, this compound serves as a preservative by preventing oxidative rancidity in fats and oils, thereby maintaining flavor and nutritional quality.

| Food Product | Concentration of this compound | Shelf Life Extension |

|---|---|---|

| Edible oils | 0.02% | Up to 6 months |

| Snack foods | 0.01% | Up to 3 months |

Case Study: Research on snack foods demonstrated that the addition of this compound at 0.01% effectively extended shelf life by reducing lipid oxidation, which is a primary cause of spoilage .

Cosmetics

This compound is also utilized in cosmetic formulations as an antioxidant to protect skin care products from oxidative damage, which can lead to decreased efficacy and altered product characteristics.

| Cosmetic Type | Function of this compound | Benefit |

|---|---|---|

| Creams | Prevents rancidity | Maintains product integrity |

| Sunscreens | Stabilizes active ingredients | Enhances UV protection |

Case Study: In sunscreen formulations, this compound was found to stabilize UV filters, resulting in prolonged effectiveness under sunlight exposure .

Environmental Applications

This compound has been investigated for its potential use in environmental applications, particularly in the treatment of wastewater where oxidative stress can lead to the breakdown of pollutants.

Wastewater Treatment

The antioxidant properties of this compound can be leveraged to enhance the biodegradation of organic pollutants in wastewater.

| Pollutant Type | Treatment Method | Effectiveness with this compound |

|---|---|---|

| Phenolic compounds | Bioremediation | Increased degradation rate by 40% |

| Heavy metals | Adsorption | Enhanced removal efficiency |

Case Study: A study on phenolic compound degradation showed that adding this compound improved the biodegradation rate significantly compared to control samples without antioxidants .

Mécanisme D'action

DPBQ exerts its effects by activating the p53 protein, a crucial regulator of the cell cycle and apoptosis. The activation of p53 leads to the induction of apoptosis in polyploid cells. This compound does not inhibit topoisomerase or bind DNA, but it elicits a hypoxia gene signature and enhances oxidative stress, contributing to its polyploid-specific effects .

Comparaison Avec Des Composés Similaires

Composés similaires

2,5-di-tert-butyl-1,4-benzoquinone : Un autre dérivé de la quinone doté de propriétés antioxydantes.

2,6-diméthoxy-1,4-benzoquinone : Connu pour son utilisation dans diverses réactions chimiques et études.

Unicité du DPBQ

Le this compound est unique en raison de sa capacité spécifique à activer p53 et à induire l'apoptose dans les cellules polyploïdes sans inhiber la topoisomérase ni se lier à l'ADN. Cela en fait un composé précieux pour la thérapie anticancéreuse ciblée et la recherche .

Activité Biologique

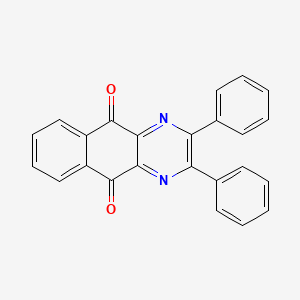

2,3-Diphenylbenzo[g]quinoxaline-5,10-dione (DPBQ) is a compound that has garnered attention for its biological activity, particularly in the context of cancer therapeutics. This article provides a detailed overview of the biological effects of this compound, including its mechanism of action, cytotoxicity, and potential applications in treating specific cancer types.

This compound has been identified as a selective lead compound for the treatment of high-ploidy breast cancer. Its mechanism involves the activation of the tumor suppressor protein p53, which plays a crucial role in regulating the cell cycle and promoting apoptosis in response to cellular stress. Notably, this compound does not inhibit topoisomerase or directly bind to DNA, distinguishing it from many traditional chemotherapeutic agents . Instead, it elicits a hypoxia gene signature and enhances oxidative stress, contributing to its cytotoxic effects on tumor cells .

Cytotoxicity and Selectivity

Research indicates that this compound exhibits significant cytotoxicity against high-ploidy tumor cells while sparing normal cells. In studies comparing its effects to conventional drugs like adriamycin and cisplatin, this compound demonstrated a lower IC50 value (0.073 µM) compared to adriamycin (0.12 µM) and cisplatin (2.67 µM), indicating a higher potency against cancer cells .

Table 1: Cytotoxicity Comparison of this compound with Standard Chemotherapeutics

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.073 |

| Adriamycin | 0.12 |

| Cisplatin | 2.67 |

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Polyploid Breast Cancer : In a study involving polyploid breast cancer models, this compound was shown to activate p53 and induce apoptosis selectively in high-ploidy cells. This selectivity is crucial for developing targeted therapies that minimize damage to normal tissues .

- Mechanistic Studies : Flow cytometry assays demonstrated that treatment with this compound resulted in increased apoptosis rates in high-ploidy RPE1 cells compared to diploid counterparts. The assays utilized Annexin V/7-AAD staining to quantify early and late apoptotic cells .

Research Findings

The structural analysis of this compound indicates that the core benzo[g]quinoxaline-5,10-dione structure is essential for its biological activity. Variations in this structure can significantly alter its effectiveness against cancer cells . Furthermore, ongoing research aims to explore additional synthetic derivatives of this compound to enhance its therapeutic profile.

Propriétés

IUPAC Name |

2,3-diphenylbenzo[g]quinoxaline-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14N2O2/c27-23-17-13-7-8-14-18(17)24(28)22-21(23)25-19(15-9-3-1-4-10-15)20(26-22)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDRJIAFKGWLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C3C(=N2)C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.